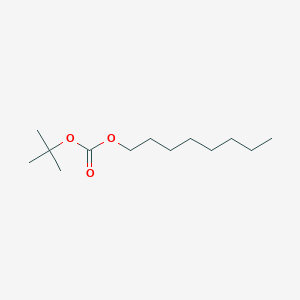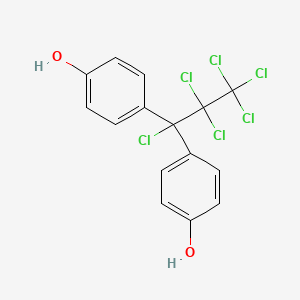
4,4'-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups attached to a hexachlorinated propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis, making it feasible for large-scale production.
化学反应分析
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty polymers and as an additive in certain industrial processes.
作用机制
The mechanism of action of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The hexachlorinated propane backbone may also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexachloropropane: A related compound with a similar hexachlorinated propane backbone but lacking the phenol groups.
1,1,2,2,3,3-Hexachloropropane: Another hexachlorinated propane derivative with different substitution patterns.
4,4’-(Hexafluoroisopropylidene)diphenol: A compound with a similar diphenol structure but with fluorine atoms instead of chlorine.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is unique due to the combination of its hexachlorinated propane backbone and phenol groups. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
844879-74-9 |
|---|---|
分子式 |
C15H10Cl6O2 |
分子量 |
434.9 g/mol |
IUPAC 名称 |
4-[1,2,2,3,3,3-hexachloro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
InChI 键 |
DVZOKWBDFQOKFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


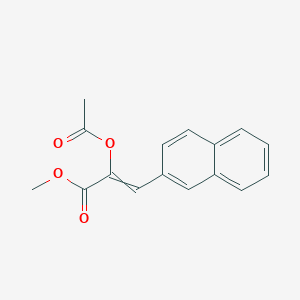
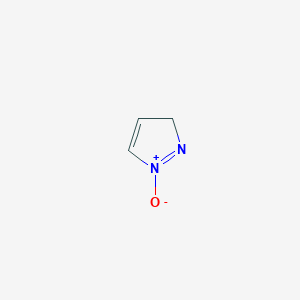



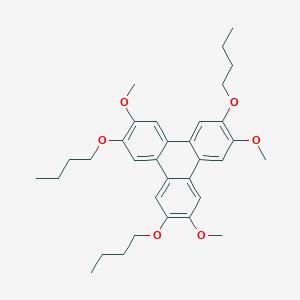
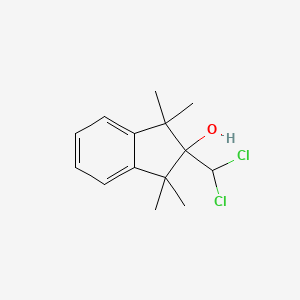
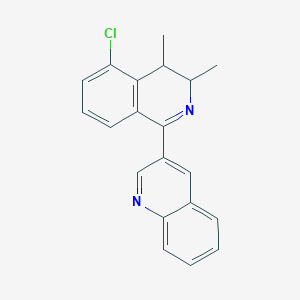
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
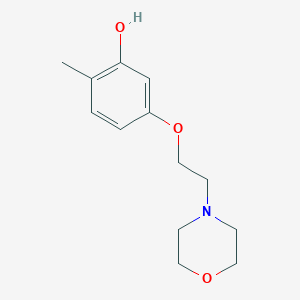
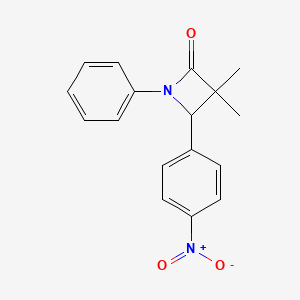

![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
